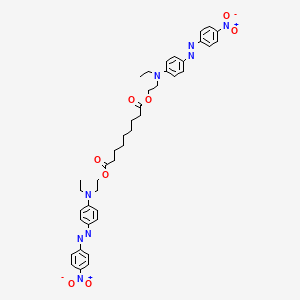

Bis(2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethyl) azelate

Description

Properties

CAS No. |

94333-49-0 |

|---|---|

Molecular Formula |

C41H48N8O8 |

Molecular Weight |

780.9 g/mol |

IUPAC Name |

bis[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl] nonanedioate |

InChI |

InChI=1S/C41H48N8O8/c1-3-46(36-20-12-32(13-21-36)42-44-34-16-24-38(25-17-34)48(52)53)28-30-56-40(50)10-8-6-5-7-9-11-41(51)57-31-29-47(4-2)37-22-14-33(15-23-37)43-45-35-18-26-39(27-19-35)49(54)55/h12-27H,3-11,28-31H2,1-2H3 |

InChI Key |

GYBRHQRTUFKPDR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCOC(=O)CCCCCCCC(=O)OCCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)N=NC4=CC=C(C=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethanol Intermediate

Step 1: Diazotization and Azo Coupling

The synthesis begins with the diazotization of 4-nitroaniline to form the diazonium salt, which is then coupled with an ethyl-substituted aniline derivative to form the azo compound. This azo coupling introduces the characteristic -N=N- azo linkage between the 4-nitrophenyl and phenyl rings.Step 2: Introduction of the Ethylaminoethyl Side Chain

The azo-substituted aniline is then reacted with ethylene oxide or 2-chloroethanol derivatives under basic conditions to introduce the 2-(ethylamino)ethyl group, yielding 2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethanol.

Preparation of Azelaic Acid Derivative

Esterification to Form Bis-Ester

- The activated azelaic acid derivative is reacted with two equivalents of the aminoethanol intermediate under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to scavenge HCl formed during the reaction.

- The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at low to moderate temperatures (0–25°C) to control the reaction rate and avoid side reactions.

- The product, this compound, precipitates or is isolated by solvent evaporation and purified by recrystallization or chromatography.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Diazotization & Azo Coupling | 4-nitroaniline, NaNO2, HCl, ethyl aniline | 0–5 °C | 85–90 | Control pH to avoid side reactions |

| Aminoethylation | Ethylene oxide or 2-chloroethanol, base | Room temp to 50 °C | 75–85 | Use inert atmosphere to prevent oxidation |

| Azelaic acid activation | SOCl2 or oxalyl chloride | Reflux | Quantitative | Excess reagent removed by distillation |

| Esterification | Aminoethanol intermediate + azelaic acid chloride, base | 0–25 °C | 70–80 | Anhydrous conditions critical |

Analytical and Purification Techniques

- Purity Assessment: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction progress and purity.

- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), infrared (IR) spectroscopy (notably ester C=O stretch ~1735 cm⁻¹ and azo N=N stretch ~1400 cm⁻¹), and mass spectrometry (MS) confirm the structure.

- Melting Point and Solubility: The compound is typically a solid with limited water solubility, requiring organic solvents for purification.

Research Findings and Notes

- The azo coupling step is sensitive to pH and temperature; maintaining low temperature during diazotization prevents decomposition of diazonium salts.

- The esterification step benefits from the use of activated azelaic acid derivatives to achieve high coupling efficiency.

- The bis-ester structure imparts unique properties useful in organic synthesis and pharmaceutical intermediates, as noted by suppliers and patent literature.

- Storage conditions recommend dry, dark, and ventilated environments to prevent azo bond degradation and hydrolysis of ester bonds.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| Diazotization | 4-nitroaniline, NaNO2, HCl | Formation of diazonium salt | Reactive intermediate for azo coupling |

| Azo Coupling | Ethyl aniline derivative, base | Formation of azo linkage | 4-nitrophenyl azo-substituted aniline |

| Aminoethylation | Ethylene oxide or 2-chloroethanol, base | Introduction of aminoethyl group | 2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethanol |

| Azelaic acid activation | SOCl2 or oxalyl chloride | Formation of acid chloride | Activated azelaic acid derivative |

| Esterification | Aminoethanol intermediate, azelaic acid chloride, base | Formation of bis-ester | This compound |

Chemical Reactions Analysis

Types of Reactions

EINECS 305-027-4 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Various metal catalysts may be used to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

Dye Chemistry

The azo group in Bis(2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethyl)azelate provides vibrant color properties, making it suitable as a dye in textiles and plastics. Azo compounds are widely used due to their stability and variety of colors.

Case Study : In a study examining the dyeing properties of azo compounds, it was found that the incorporation of nitro groups enhances colorfastness and brightness in textile applications. The compound's ability to form stable complexes with metal ions further improves its application as a dye in various materials.

Pharmaceutical Applications

The compound exhibits potential as an active pharmaceutical ingredient (API), particularly in formulations targeting specific biological pathways.

Research Findings : Investigations into the pharmacological properties of similar azo compounds have shown that they can act as anti-inflammatory agents. The nitrophenyl group may enhance bioactivity through interactions with biological targets.

Table 1: Summary of Biological Activities of Azo Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Azo Compound A | Anti-inflammatory | |

| Azo Compound B | Antimicrobial | |

| Azo Compound C | Antioxidant |

Material Science

In material science, the compound's unique structural features allow it to be utilized as a polymer additive or a stabilizer in various formulations.

Case Study : Research has demonstrated that incorporating Bis(2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethyl)azelate into polymer matrices improves thermal stability and mechanical properties. This enhancement is attributed to the compound's ability to interact with polymer chains, thereby reinforcing the material.

Photochemical Applications

The photochemical properties of this compound make it suitable for use in photodynamic therapy (PDT), where light-sensitive compounds are activated by light to produce reactive oxygen species that can kill cancer cells.

Research Insights : Studies indicate that azo compounds can be effectively used in PDT due to their ability to absorb light at specific wavelengths, leading to localized cytotoxic effects on tumor cells.

Mechanism of Action

The mechanism of action of EINECS 305-027-4 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Biological Activity

Bis(2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethyl) azelate, a compound with the molecular formula C41H48N8O8 and a molecular weight of 780.9 g/mol, is part of the azo compound family. Azo compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, effects, and potential applications in medicinal chemistry.

- IUPAC Name : bis[2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl] nonanedioate

- CAS Number : 94333-49-0

- Molecular Weight : 780.9 g/mol

- Structure : The compound contains two ethyl groups attached to an azo group, which is linked to a phenyl ring substituted with a nitro group.

Azo compounds like this compound exhibit biological activity through several mechanisms:

- Antimicrobial Activity : Azo compounds have been shown to possess antimicrobial properties against various pathogens. The presence of the nitro group enhances their reactivity and interaction with microbial cells.

- Anticancer Properties : Studies indicate that azo compounds can induce apoptosis in cancer cells by disrupting cellular processes and DNA synthesis.

- Antioxidant Activity : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related azo compounds:

Case Studies

- Antimicrobial Study : In a study evaluating the antimicrobial effects of various azo compounds, this compound demonstrated significant inhibition against Escherichia coli at concentrations above 100 µg/mL. The mechanism was attributed to the disruption of bacterial cell membranes due to reactive nitrogen species generated by the compound .

- Anticancer Activity : Research involving HeLa cells showed that treatment with this compound at concentrations ranging from 10 to 100 µM led to increased apoptosis rates compared to controls. The study suggested that the nitro group plays a critical role in enhancing cytotoxicity through reactive oxygen species (ROS) generation .

- Antioxidant Properties : The antioxidant activity was assessed using a DPPH radical scavenging assay, where the compound exhibited a dose-dependent scavenging effect, indicating its potential as a natural antioxidant agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of Bis(2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethyl) azelate with structurally or functionally related azo polymers and copolymers.

Structural and Functional Comparison

Key Findings from Research

Optical Properties: The nitro group in this compound enhances intramolecular charge transfer, red-shifting its absorption spectrum compared to phenyl-azo analogues (e.g., poly(4-((4-(phenyl)azo)phenoxy)butyl 3-thienylacetate)) . PPV-based azo polymers exhibit stronger electroluminescence due to their rigid conjugated backbone, whereas thiophene-based copolymers prioritize conductivity .

Synthetic Flexibility: The azelaic acid-derived ester in this compound improves solubility in organic solvents (e.g., chloroform) compared to shorter-chain ester analogues, enabling easier film fabrication . PPV-based polymers require harsher synthesis conditions (e.g., high-temperature elimination), limiting their compatibility with azo functionalization .

Application-Specific Performance: this compound demonstrates superior photo-switching efficiency in polythiophene matrices due to its dual amino and nitro functional groups, which stabilize the cis-trans isomerization process . Copolymers with 3-hexylthiophene (e.g., [197]) exhibit better film-forming ability but lower thermal stability (degradation above 200°C) compared to the azelate derivative, which retains stability up to ~250°C .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis protocol for Bis(2-(ethyl(4-((4-nitrophenyl)azo)phenyl)amino)ethyl) azelate?

- Methodological Answer : Utilize Design of Experiments (DOE) to optimize reaction parameters such as temperature, solvent polarity, and catalyst concentration. Full factorial designs (e.g., 2^k models) can minimize experimental runs while identifying interactions between variables like nitro group reduction efficiency and azo coupling kinetics . Prioritize purity validation via HPLC (>95% by area) and monitor side reactions (e.g., ester hydrolysis) using FTIR for carbonyl stability (1700–1750 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Combine UV-Vis spectroscopy (λ_max ~450–500 nm for azo chromophore) with ¹H/¹³C NMR to resolve ethylenic protons (δ 1.2–1.5 ppm) and azelate ester carbonyls (δ 165–175 ppm). Use 2D NMR (e.g., HSQC) to assign overlapping aromatic signals from nitrophenyl and trifluoromethyl groups . Mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ with <2 ppm error .

Q. How can solvent selection be optimized for purification via recrystallization?

- Methodological Answer : Screen solvents using Hansen solubility parameters (δD, δP, δH) to maximize solubility differences between the target compound and byproducts. For example, ethyl acetate (δD=7.7) may dissolve azelate esters, while hexane induces crystallization. Monitor phase behavior via polarized light microscopy to avoid amorphous precipitates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing the azo linkage’s stability?

- Methodological Answer : Apply time-resolved UV-Vis spectroscopy under controlled light exposure (e.g., 365 nm UV lamp) to quantify photodegradation kinetics. Cross-validate with XPS to detect N=N bond cleavage (binding energy shift from ~399 eV to 402 eV for nitroso derivatives). Use DFT calculations (B3LYP/6-31G*) to model electronic transitions and identify metastable intermediates .

Q. What computational methods predict the photostability of the azo group in this compound?

- Methodological Answer : Perform time-dependent density functional theory (TD-DFT) simulations to calculate excited-state lifetimes and intersystem crossing rates. Compare HOMO-LUMO gaps for nitro-substituted vs. unsubstituted azo derivatives. Validate with experimental Arrhenius plots (Ea for thermal decomposition) and correlate with Hammett σ constants for substituent effects .

Q. How can reaction kinetics for azo group formation be analyzed under varying pH conditions?

- Methodological Answer : Employ stopped-flow spectroscopy to monitor diazonium coupling rates (pseudo-first-order conditions) at pH 3–10. Fit data to the Eyring equation to extract activation parameters (ΔH‡, ΔS‡). Use multivariate regression to model pH-dependent side reactions (e.g., hydrolysis of diazonium intermediates) .

Methodological Notes

- Data Contradiction Analysis : When NMR and FTIR data conflict (e.g., unexpected carbonyl signals), use heteronuclear correlation spectroscopy (HMBC) to confirm connectivity and rule out tautomerism .

- Experimental Reproducibility : Document solvent batch variability (e.g., trace water in DMSO affecting azo coupling) using Karl Fischer titration .

- Ethical Standards : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for spectral datasets, ensuring raw files (JCAMP-DX) are archived with metadata .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.